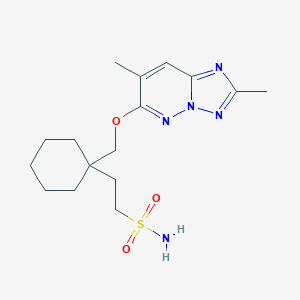
Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is commonly referred to as CPTIO and has been found to have a range of biochemical and physiological effects. In
作用機序
CPTIO acts as a nitric oxide scavenger by reacting with NO to form nitrosocyclohexylamine. This reaction prevents the reaction of NO with superoxide, which can lead to the formation of peroxynitrite. CPTIO has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPTIO has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. CPTIO has also been found to improve endothelial function and reduce blood pressure in hypertensive rats. Additionally, CPTIO has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
CPTIO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. CPTIO is also relatively non-toxic and has been used in a range of in vitro and in vivo studies. However, there are some limitations to the use of CPTIO in lab experiments. It has been found to have some non-specific effects, which may complicate data interpretation. Additionally, CPTIO may have limited solubility in certain experimental conditions.
将来の方向性
There are several future directions for the study of CPTIO. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. CPTIO has been found to have neuroprotective effects and may have potential therapeutic applications in the treatment of these diseases. Additionally, CPTIO may have potential applications in the treatment of cardiovascular disease. It has been found to improve endothelial function and reduce blood pressure in animal models of hypertension. Further studies are needed to explore the potential therapeutic applications of CPTIO in these and other areas of research.
Conclusion:
In conclusion, CPTIO is a chemical compound that has been extensively studied for its potential therapeutic applications. It has antioxidant properties and has been used as a spin trap for the detection of free radicals. CPTIO has also been used in the study of nitric oxide signaling pathways and has been found to have a range of biochemical and physiological effects. While there are some limitations to the use of CPTIO in lab experiments, it has several advantages and may have potential therapeutic applications in the treatment of neurodegenerative and cardiovascular diseases. Further studies are needed to explore the full potential of CPTIO in these and other areas of research.
合成法
The synthesis of CPTIO involves the reaction of 1,2,4-triazole with 2,7-dimethylpyridazine in the presence of an acid catalyst. The resulting product is then reacted with formaldehyde and cyclohexylamine to produce CPTIO. This reaction has been optimized to produce high yields of CPTIO with minimal impurities.
科学的研究の応用
CPTIO has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant properties and has been used as a spin trap for the detection of free radicals. CPTIO has also been used in the study of nitric oxide (NO) signaling pathways. It has been found to inhibit the reaction of NO with superoxide, which can lead to the formation of peroxynitrite, a highly reactive species that can cause cellular damage.
特性
CAS番号 |
175215-31-3 |
|---|---|
製品名 |
Cyclohexaneethanesulfonamide, 1-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- |
分子式 |
C16H25N5O3S |
分子量 |
367.5 g/mol |
IUPAC名 |
2-[1-[(2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]cyclohexyl]ethanesulfonamide |
InChI |
InChI=1S/C16H25N5O3S/c1-12-10-14-18-13(2)19-21(14)20-15(12)24-11-16(6-4-3-5-7-16)8-9-25(17,22)23/h10H,3-9,11H2,1-2H3,(H2,17,22,23) |
InChIキー |
REMOABBRHUVCDB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NC(=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N)C |
正規SMILES |
CC1=CC2=NC(=NN2N=C1OCC3(CCCCC3)CCS(=O)(=O)N)C |
その他のCAS番号 |
175215-31-3 |
同義語 |
2-[1-[(4,8-dimethyl-1,2,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraen- 3-yl)oxymethyl]cyclohexyl]ethanesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B70583.png)
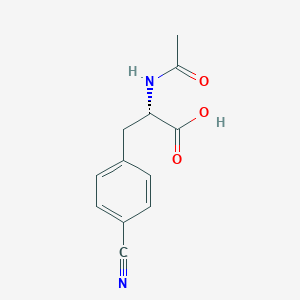
![3-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B70586.png)

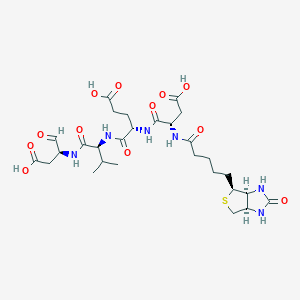

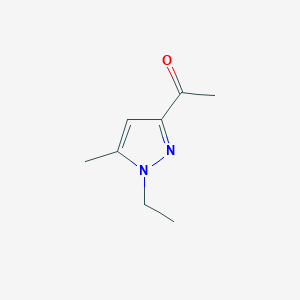

![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)
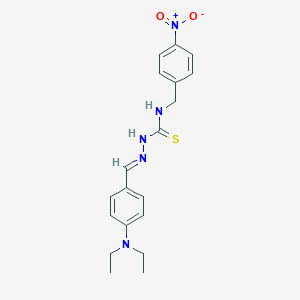
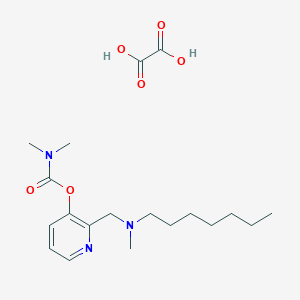
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)
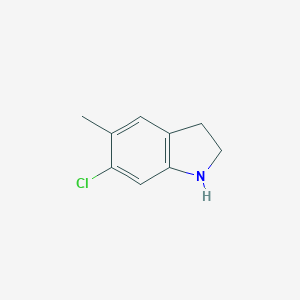
![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)